5-[[3-(3-Methylphenyl)-1-(4-methylphenyl)pyrazol-4-yl]methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
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Overview
Description
5-[[3-(3-Methylphenyl)-1-(4-methylphenyl)pyrazol-4-yl]methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring fused with a pyridine ring, and substituted with methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[3-(3-Methylphenyl)-1-(4-methylphenyl)pyrazol-4-yl]methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of methylphenyl groups through electrophilic aromatic substitution reactions. The final step involves the fusion of the pyrazole ring with the pyridine ring under controlled conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of high-throughput screening methods can optimize the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
5-[[3-(3-Methylphenyl)-1-(4-methylphenyl)pyrazol-4-yl]methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes present in the compound to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
5-[[3-(3-Methylphenyl)-1-(4-methylphenyl)pyrazol-4-yl]methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[[3-(3-Methylphenyl)-1-(4-methylphenyl)pyrazol-4-yl]methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer, known for its chemical similarity to general-purpose phthalates.
Polycyclic aromatic compounds: Used in the construction of organometallic sandwich systems, combining the plasticity of metal ions with the planarity and coordinative diversity of hydrocarbons.
Uniqueness
5-[[3-(3-Methylphenyl)-1-(4-methylphenyl)pyrazol-4-yl]methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine stands out due to its unique molecular structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-[[3-(3-methylphenyl)-1-(4-methylphenyl)pyrazol-4-yl]methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5/c1-17-6-8-22(9-7-17)29-16-21(24(27-29)19-5-3-4-18(2)12-19)15-28-11-10-23-20(14-28)13-25-26-23/h3-9,12-13,16H,10-11,14-15H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAMGQLLKOOPIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CC(=C3)C)CN4CCC5=C(C4)C=NN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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